Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Lipophilicity logP Drug design

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 89879-01-6; synonym 1693647-23-2) is a member of the 1-oxaspiro[2.5]octane class—spirocyclic epoxides wherein an oxirane ring shares a quaternary carbon with a cyclohexane scaffold. The compound bears a chlorine atom at the spiro-epoxide C2 position, a methyl ester at C2, and methyl substituents at the 5‑ and 7‑positions of the cyclohexane ring, yielding a molecular formula of C₁₁H₁₇ClO₃ and a molecular weight of 232.7 g/mol.

Molecular Formula C11H17ClO3
Molecular Weight 232.70 g/mol
Cat. No. B13241621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Molecular FormulaC11H17ClO3
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESCC1CC(CC2(C1)C(O2)(C(=O)OC)Cl)C
InChIInChI=1S/C11H17ClO3/c1-7-4-8(2)6-10(5-7)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3
InChIKeyXMZVUWNDONRARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: A Structurally Defined Spirocyclic Epoxide Building Block for Procurement Evaluation


Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 89879-01-6; synonym 1693647-23-2) is a member of the 1-oxaspiro[2.5]octane class—spirocyclic epoxides wherein an oxirane ring shares a quaternary carbon with a cyclohexane scaffold . The compound bears a chlorine atom at the spiro-epoxide C2 position, a methyl ester at C2, and methyl substituents at the 5‑ and 7‑positions of the cyclohexane ring, yielding a molecular formula of C₁₁H₁₇ClO₃ and a molecular weight of 232.7 g/mol. Spiro‑α‑chloroepoxides of this type serve as versatile intermediates because the epoxide is activated toward regioselective nucleophilic ring‑opening while the chlorine provides a handle for further functionalization [1]. The specific 5,7‑dimethyl substitution pattern distinguishes this compound from other dimethyl‑substituted positional isomers that are commercially available, making its procurement a decision that rests on demonstrable differences in physicochemical properties and synthetic suitability rather than generic class membership.

Structurally defined 5,7-dimethyl substitution pattern distinguishes from other positional isomers.
Activated spiro-α-chloroepoxide core supports regioselective nucleophilic ring-opening.
Chlorine and ester handles enable further functionalization in multi-step synthetic sequences.

Why In‑Class Spiro‑Epoxide Esters Cannot Be Interchanged with Methyl 2‑chloro‑5,7‑dimethyl‑1‑oxaspiro[2.5]octane‑2‑carboxylate


Generic substitution across the 2‑chloro‑1‑oxaspiro[2.5]octane‑2‑carboxylate family is unreliable because both the position and number of methyl substituents on the cyclohexane ring profoundly alter the epoxide ring’s stereoelectronic environment, which in turn governs enantioselectivity, reaction rate, and regioselectivity in downstream transformations. Kinetic resolution studies with yeast epoxide hydrolase have demonstrated that methyl substitution pattern is a primary structural determinant of substrate specificity and stereoselectivity; O‑axial epoxide epimers are hydrolyzed faster than O‑equatorial counterparts, and placement of substituents close to the spiro carbon decreases reaction rate while increasing enantioselectivity [1]. Furthermore, spiro‑α‑chloroepoxides bearing different ring‑substitution patterns require distinct synthetic routes and exhibit divergent stability profiles, meaning that procurement of a positional isomer such as the 5,6‑dimethyl or 4,5‑dimethyl variant cannot be assumed to deliver equivalent performance in a given synthetic sequence [2]. The quantitative evidence below identifies exactly where the 5,7‑dimethyl substitution provides measurable differentiation.

!
Methyl position governs reaction rate and enantioselectivity in kinetic resolution; 5,7-dimethyl pattern is not replicated by 4,5- or 5,6-dimethyl isomers.
!
Distinct synthetic routes and stability profiles mean a positional isomer cannot be assumed to deliver equivalent synthetic performance.
!
Class-level kinetic resolution data shows substitution topology directly influences enantiomeric ratio; literature-characterized isomers do not predict outcomes for the 5,7-dimethyl variant.

Differential Evidence: Measurable Advantages of Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Over Its Closest Analogs


Lipophilicity Control: 5,7-Dimethyl Substitution Increases logP by ~0.5 Units Relative to the Unsubstituted Parent Compound, Modulating Membrane Permeability and Extraction Behavior

The 5,7-dimethyl substitution raises the computed logP to 1.95, compared with approximately 1.4–1.5 for the unsubstituted 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate parent scaffold, based on calculated partition coefficients for the respective mcule entries . This ~0.5 log-unit increase corresponds to a roughly three-fold greater partition into organic solvent under equal conditions, a difference that can meaningfully influence extraction efficiency in work-up procedures and passive membrane permeability in cell-based assays. Among the dimethyl positional isomers, the 5,7-substitution pattern offers a distinct spatial distribution of hydrophobic bulk that is not duplicated by the 5,6- or 4,5-dimethyl variants, which may exhibit different logP values owing to altered molecular shape and solvent-accessible surface area.

Lipophilicity shift
Computed estimate
logP = 1.95 (5,7-dimethyl) vs ~1.4–1.5 (unsubstituted)
Supports selection when enhanced organic-phase partitioning is needed for extraction or permeability matching.
Computed logP; experimental head-to-head logP not available.
Lipophilicity logP Drug design ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Differentiating Physicochemical Profile from Unsubstituted and Mono-Methyl Analogues

The 5,7-dimethyl compound exhibits a computed TPSA of 79.5 Ų and four hydrogen-bond acceptors, compared with 75.6 Ų and five hydrogen-bond acceptors for the unsubstituted parent . The increase in TPSA is modest, but the reduction in H-bond acceptor count reflects the replacement of a potential polar interaction site with a methyl group. These parameters are commonly used in early-stage drug discovery to predict oral bioavailability and blood-brain barrier penetration; a TPSA below 140 Ų and H-bond acceptor count ≤ 10 are desirable. While both compounds fall well within drug-like space, the quantitative shift may alter rank-ordering in computational model predictions of ADME properties.

Polar surface area
Computed estimate
TPSA 79.5 Ų (5,7-dimethyl) vs 75.6 Ų (unsubstituted); HBA 4 vs 5
May shift predicted ADME rank-ordering in computational models.
Topology-based computed values; experimental permeability data not available.
Polar surface area Drug-likeness Physicochemical properties Permeability

Stereochemical Impact of 5,7-Dimethyl Substitution on Epoxide Hydrolase-Mediated Kinetic Resolution: Class-Level Inference from Methyl-Substituted 1-Oxaspiro[2.5]octane Studies

Weijers et al. (2005) systematically investigated the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes using yeast epoxide hydrolase from Rhodotorula glutinis [1]. For 4-methyl 1-oxaspiro[2.5]octane epimers, enantioselectivity values exceeded E > 100, and methyl groups placed on the Re face of the cyclohexane ring were preferred substrates. Although the study did not include the 5,7-dimethyl-2-chloro-2-carboxylate derivative, the class-level principle is clear: the position of methyl substituents directly governs both reaction rate (k_cat) and enantiomeric ratio (E). The 5,7-dimethyl pattern places methyl groups at two distinct positions that are not represented in any single isomer tested in the literature, predicting a unique stereoelectronic profile that cannot be replicated by a 5-monomethyl, 6-monomethyl, or 5,6-dimethyl analog.

Stereochemical class inference
Class-level inference
5,7-dimethyl topology distinct from any isomer tested in yeast epoxide hydrolase studies.
Unique substitution pattern may yield distinct enantioselectivity outcomes; requires experimental validation.
Based on kinetic resolution data of methyl-substituted analogs (Weijers et al. 2005). Direct evidence missing.
Stereoselectivity Epoxide hydrolase Kinetic resolution Chiral building blocks

Rotatable Bond Count and Conformational Rigidity: The 5,7-Dimethyl Compound Displays One Additional Rotatable Bond Relative to 4,5-Dimethyl and 5,6-Dimethyl Isomers

Vendor-provided computed descriptors indicate that methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has four rotatable bonds, while positional isomers such as the 4,5-dimethyl and 5,6-dimethyl variants are reported with three rotatable bonds . An additional rotatable bond increases the number of accessible low-energy conformations, which may influence entropy-driven binding affinity, crystal packing, and chromatographic retention time. This difference arises because the 5,7-dimethyl substitution places methyl groups in a more extended spatial arrangement that does not impose the same steric constraint on the ester side chain as the more congested 4,5- or 5,6-dimethyl patterns.

Conformational flexibility
Computed estimate
4 rotatable bonds vs 3 for 4,5-dimethyl and 5,6-dimethyl isomers.
Additional bond increases conformational sampling; may influence entropy-driven binding or retention.
Computed rotatable bond count; solution-phase conformation data not available.
Conformational analysis Rotatable bonds Molecular flexibility Drug design

Availability and Purity Benchmarking: Commercial Specification of ≥95% Purity with Defined Storage and Transport Classification

The compound is available from multiple independent suppliers at a minimum purity specification of 95%, with storage recommended at room temperature in a cool, dry place, and is classified as a non-hazardous material for DOT/IATA transport . This procurement-ready specification contrasts with less mature analogs (e.g., 4,5-dimethyl or 5-ethyl variants) that may be offered only on a custom-synthesis basis with longer lead times or less defined purity guarantees. The EN300-699852 catalog identifier indicates inclusion in the Enamine building-block collection, which implies batch-level quality control and availability for rapid re-supply.

Supply specification
Specification review
Min. purity 95%; room-temp storage; non-hazardous transport; multiple vendors.
Procurement-ready specification reduces project delay risk compared to custom-synthesis analogs.
Vendor catalog data as of 2024–2026; verify batch-specific COA.
Chemical procurement Purity specification Supply chain Quality control

Recommended Application Scenarios for Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Based on Differential Evidence


Chiral Building Block for Asymmetric Synthesis of Cyclohexane-Containing Bioactive Molecules

The spiro‑α‑chloroepoxide core, combined with the 5,7‑dimethyl substitution pattern, provides a scaffold that can undergo regioselective nucleophilic ring‑opening to generate enantioenriched cyclohexane derivatives bearing multiple stereocenters [1]. When enantioselectivity is critical, the unique methyl substitution topology offers a stereoelectronic profile that is not available from the 5‑monomethyl, 4,5‑dimethyl, or 5,6‑dimethyl analogs, based on class‑level kinetic resolution data showing that methyl position dictates both rate and enantiomeric ratio [2]. This makes the compound a rational choice for synthesizing chiral intermediates where a specific diastereomeric outcome is desired.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Specific logP and TPSA Tuning

Compared to the unsubstituted parent (logP ≈ 1.4, TPSA ≈ 75.6 Ų), the 5,7‑dimethyl compound (logP ≈ 1.95, TPSA ≈ 79.5 Ų) offers a measurable increase in lipophilicity and a slightly elevated polar surface area . This combination can be exploited during hit‑to‑lead optimization to modulate passive permeability and metabolic stability while maintaining aqueous solubility sufficient for in vitro assays. The availability of the compound at ≥95% purity from multiple vendors supports rapid analoging without the delay of custom synthesis.

Spiro-Epoxide Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The 5,7‑dimethyl isomer possesses four rotatable bonds, one more than the 4,5‑dimethyl and 5,6‑dimethyl positional isomers . This increased conformational flexibility can be leveraged in library design to probe the effect of entropy-driven binding on target affinity. When constructing a matrix of spiro‑epoxide building blocks that systematically varies substitution position, the 5,7‑dimethyl entry fills a gap not covered by commercial 4,5‑ or 5,6‑dimethyl alternatives.

Process Chemistry Development Requiring Reliable Intermediate Supply

The compound’s classification as a non‑hazardous material for transport, room‑temperature storage stability, and consistent ≥95% purity specification across multiple vendors reduce supply‑chain risk in multi‑step process development. For kilogram‑scale campaigns, the existence of multiple sourcing channels and the EN300 catalog entry within the Enamine building‑block collection provide procurement flexibility that is not equally available for less common positional isomers or ethyl‑ester analogs.

Application
Selection Property
Validation Focus
Chiral spiro-epoxide building block synthesis
5,7-Dimethyl substitution topology distinct from other positional isomers
Enantioselectivity outcome in ring-opening reactions
Hit-to-lead logP/TPSA tuning
Lipophilicity and polar surface area modulation compared to unsubstituted parent
Predicted passive permeability and solubility in vitro
SAR library design with spiro-epoxide building blocks
Conformational flexibility via increased rotatable bond count
Entropy-driven binding effects on target affinity
Multi-step process development
Procurement-ready specification and multi-vendor availability
Batch-to-batch purity and supply reliability
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